1-(5-(Methoxymethyl)-1H-pyrazol-3-yl)-N-methylmethanamine dihydrochloride
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Overview
Description
1-(5-(Methoxymethyl)-1H-pyrazol-3-yl)-N-methylmethanamine dihydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxymethyl group at the 5-position of the pyrazole ring and a methylmethanamine group at the N-position. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
Preparation Methods
The synthesis of 1-(5-(Methoxymethyl)-1H-pyrazol-3-yl)-N-methylmethanamine dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring. The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride. The N-methylmethanamine group can be added through a reductive amination reaction using formaldehyde and methylamine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
1-(5-(Methoxymethyl)-1H-pyrazol-3-yl)-N-methylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazole derivatives
Scientific Research Applications
1-(5-(Methoxymethyl)-1H-pyrazol-3-yl)-N-methylmethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are important in medicinal chemistry and drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(5-(Methoxymethyl)-1H-pyrazol-3-yl)-N-methylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
1-(5-(Methoxymethyl)-1H-pyrazol-3-yl)-N-methylmethanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
These compounds share the pyrazole core structure but differ in the substituents attached to the pyrazole ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, making each unique in its applications and effects .
Properties
IUPAC Name |
1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-8-4-6-3-7(5-11-2)10-9-6;;/h3,8H,4-5H2,1-2H3,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOAOVSAYYKRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC(=C1)COC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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